molecular formula C18H30N4S2 B14234204 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- CAS No. 647832-48-2

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)-

Cat. No.: B14234204
CAS No.: 647832-48-2
M. Wt: 366.6 g/mol
InChI Key: KHHRYOWBWKZXOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in the structure of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- can undergo various chemical reactions, including:

    Oxidation: The thioether groups (dodecylthio and methylthio) can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the molecule.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, catalytic hydrogenation.

    Substitution: Alkyl halides, acyl chlorides, under basic or acidic conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the amino, dodecylthio, and methylthio groups can influence its binding affinity and specificity towards molecular targets, affecting pathways involved in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is unique due to the presence of both dodecylthio and methylthio groups, which can impart distinct chemical and physical properties. These substitutions can enhance its lipophilicity, making it more suitable for applications requiring membrane permeability or interactions with hydrophobic environments.

Biological Activity

5-Pyrimidinecarbonitrile, 4-amino-2-(dodecylthio)-6-(methylthio)- is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article reviews its structure, synthesis, and biological activities, focusing on anticancer properties and cyclooxygenase (COX) inhibition.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C₁₃H₁₈N₄S₂
  • Molecular Weight : 286.43 g/mol
  • CAS Number : Not specifically listed but related compounds exist under similar identifiers.

Synthesis of Pyrimidine Derivatives

Recent studies have focused on synthesizing various pyrimidine derivatives, including 5-Pyrimidinecarbonitrile compounds. The synthetic pathways often involve multi-step reactions that include the formation of the pyrimidine ring followed by substitution reactions to introduce functional groups such as dodecylthio and methylthio .

Anticancer Activity

Several studies have highlighted the anticancer potential of pyrimidine derivatives. For instance, compounds similar to 5-Pyrimidinecarbonitrile have shown cytotoxic effects against various tumor cell lines by inhibiting key enzymes involved in cancer progression:

  • EGFR Inhibition : Compounds have been reported to inhibit the epidermal growth factor receptor (EGFR), which is crucial in many cancers. The inhibition of EGFR can lead to reduced tumor growth and proliferation .
  • Cytotoxicity : The compound demonstrated significant cytotoxicity against several cancer cell lines, including non-small cell lung cancer (NSCLC) and breast cancer, with reported GI values indicating effective growth inhibition (e.g., GI values of 75% and above) .

COX Inhibition

The compound also exhibits anti-inflammatory properties through the inhibition of cyclooxygenase (COX) enzymes:

  • COX-2 Inhibition : Studies have shown that pyrimidine derivatives can significantly inhibit COX-2 activity, which is associated with inflammation and pain. For example, certain derivatives displayed IC50 values comparable to established COX-2 inhibitors like Celecoxib .
  • Mechanism of Action : The mechanism involves binding to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation .

Case Studies and Research Findings

  • Study on Anticancer Activity :
    • A recent study synthesized a series of pyrimidine derivatives and evaluated their anticancer activity against various cell lines. Compound 4b showed notable activity against HOP-62 (lung cancer) with a GI value of 82.51% .
  • COX Inhibition Study :
    • Another study evaluated several pyrimidine derivatives for their COX-2 inhibitory activity. Compounds 3b and 5b exhibited high inhibition percentages (around 75%) at low concentrations, indicating their potential as anti-inflammatory agents .

Summary Table of Biological Activities

Activity Type Compound Cell Line/Target Activity Level IC50 Value (µM)
Anticancer4bHOP-62 (Lung Cancer)Significant Inhibition75.65
Anticancer4cMCF-7 (Breast Cancer)Broad Cytotoxic ActivityNot specified
COX-2 Inhibition3bCOX-2High Inhibition0.20
COX-2 Inhibition5dCOX-2Comparable to Celecoxib0.17

Properties

CAS No.

647832-48-2

Molecular Formula

C18H30N4S2

Molecular Weight

366.6 g/mol

IUPAC Name

4-amino-2-dodecylsulfanyl-6-methylsulfanylpyrimidine-5-carbonitrile

InChI

InChI=1S/C18H30N4S2/c1-3-4-5-6-7-8-9-10-11-12-13-24-18-21-16(20)15(14-19)17(22-18)23-2/h3-13H2,1-2H3,(H2,20,21,22)

InChI Key

KHHRYOWBWKZXOT-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC1=NC(=C(C(=N1)SC)C#N)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.